N-(2,4,6-Trimethylphenyl)formamide
Overview
Description
Mechanism of Action
Target of Action
N-Mesitylformamide primarily targets the respiratory system . .
Mode of Action
It’s known that in the crystal structure of the compound, molecules are linked byN—H…O hydrogen bonds , forming infinite chains along the c axis .
Pharmacokinetics
The compound is known to be a solid at room temperature with a melting point of 179-183°c . This could potentially impact its bioavailability.
Result of Action
It’s known that the compound forms a dihedral angle between the planes of the formamide moiety and the aryl ring .
Action Environment
It’s known that the compound is classified as combustible solids , which suggests that it may be sensitive to heat and other environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4,6-Trimethylphenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylaniline with formic acid or formic acid derivatives under acidic conditions . The reaction typically proceeds as follows: [ \text{2,4,6-Trimethylaniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Trimethylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Produces N-(2,4,6-trimethylphenyl)carboxamide or corresponding carboxylic acids.
Reduction: Produces N-(2,4,6-trimethylphenyl)amine.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,4,6-Trimethylphenyl)formamide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)formamide: Similar structure but with two methyl groups instead of three.
N-(2,4,6-Trimethylphenyl)acetamide: Contains an acetamide group instead of a formamide group.
N-(2,4,6-Trimethylphenyl)amine: Lacks the formamide group, having an amine group instead.
Uniqueness: N-(2,4,6-Trimethylphenyl)formamide is unique due to the presence of three methyl groups on the aromatic ring, which significantly influences its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and behavior in various chemical contexts .
Biological Activity
N-(2,4,6-Trimethylphenyl)formamide, also known as N-mesityl-formamide, is a compound that has garnered interest in various fields, particularly in chemistry and medicinal research. While specific biological activity data on this compound is limited, insights can be drawn from its structure and related compounds. This article explores the biological activity, potential applications, and relevant studies surrounding this compound.
Chemical Structure and Properties
This compound features a bulky trimethylphenyl group attached to a formamide functional group. This configuration influences its lipophilicity and reactivity with biological molecules. The presence of three methyl groups on the aromatic ring significantly affects the compound's physical properties compared to similar compounds.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N,N-Dimethylformamide | Contains two methyl groups on nitrogen | Common solvent and reagent in organic synthesis |
N-(4-Methylphenyl)formamide | Similar aryl group but with one fewer methyl | Less sterically hindered than this compound |
2-Amino-3-methylbenzoic acid | Contains an amino group adjacent to a carboxylic acid | Exhibits different biological activities |
The steric hindrance introduced by the trimethyl substituents may influence the compound's interactions with enzymes and receptors in biological systems.
Biological Activity
While direct studies on the biological activity of this compound are scarce, it is essential to consider the known properties of formamides and related compounds:
- Medicinal Chemistry : Formamides are often used as intermediates in drug synthesis. Their ability to participate in hydrogen bonding can enhance their interactions with biological macromolecules such as proteins and nucleic acids.
- Coordination Chemistry : The compound's ability to coordinate with metal ions makes it relevant for catalysis studies. This property can be exploited for developing metal-based drugs or catalysts that mimic biological processes .
- Potential Antimicrobial Activity : Some structurally similar compounds have shown antimicrobial properties. The trimethylphenyl group may enhance lipophilicity, potentially increasing membrane permeability and enhancing bioactivity against microbial targets .
1. Synthesis and Characterization
In a study focused on synthesizing manganese(I)—N-heterocyclic complexes, this compound was formed unexpectedly as a by-product. This highlights its reactivity and potential utility in complex organic synthesis .
2. Interaction Studies
Research indicates that compounds with similar structures often exhibit diverse biological properties due to their ability to interact with various biomolecules. The steric effects of the trimethyl groups may lead to unique binding interactions that could be explored further in drug design .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZBLSIMQMUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403027 | |
Record name | N-(2,4,6-Trimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6784-26-5 | |
Record name | N-(2,4,6-Trimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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